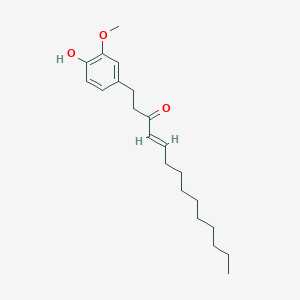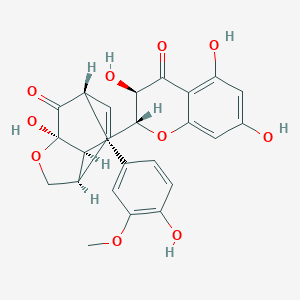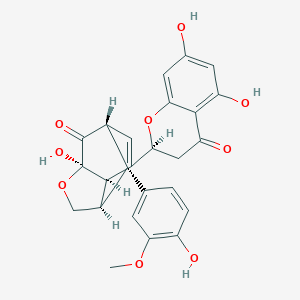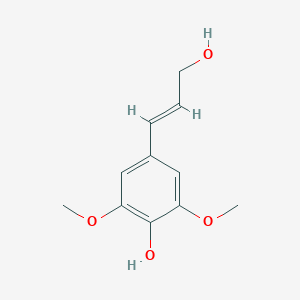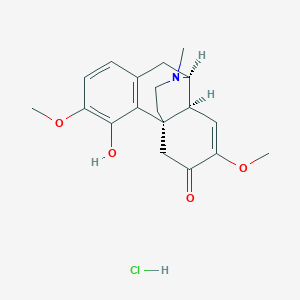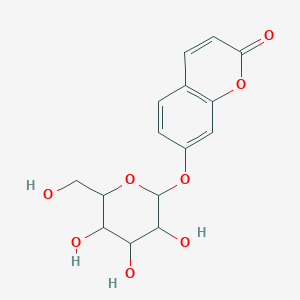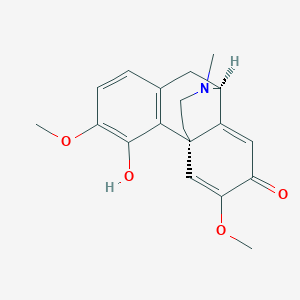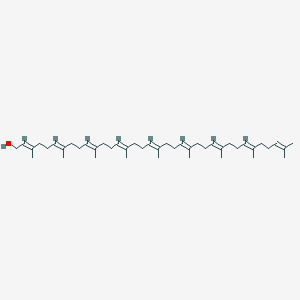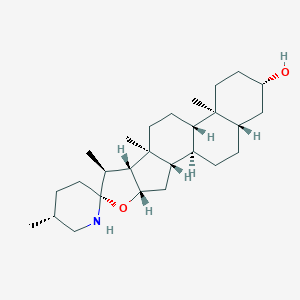
Swertisin
Übersicht
Beschreibung
Swertisin is a flavonoid compound found in various plants, including Commelina communis, Desmodium caudatum, and Semen Ziziphi Spinosae . It exhibits a range of biological activities, such as anti-hyperglycemic, anti-diabetic, and anti-oxidative properties . Due to its potential therapeutic benefits, this compound has garnered significant attention in scientific research.
Wissenschaftliche Forschungsanwendungen
Swertisin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Medizin: this compound zeigt antidiabetische Eigenschaften, indem es den Natrium-Glukose-Cotransporter 2 (SGLT2) in der Niere hemmt, was zu einer verbesserten Glukosehomöostase führt.
5. Wirkmechanismus
This compound entfaltet seine Wirkung über verschiedene molekulare Pfade:
Antidiabetische Wirkung: this compound hemmt SGLT2 in der Niere, wodurch die Glukoserückresorption reduziert und der Blutzuckerspiegel gesenkt wird.
Neurologische Effekte: this compound erhöht die Expression von GABA-Rezeptor-Untereinheiten, was möglicherweise zu seinen sedativen Wirkungen beiträgt.
Wirkmechanismus
Target of Action
Swertisin, a C-glucosylflavone isolated from Iris tectorum, is known to have antidiabetic, anti-inflammatory, and antioxidant effects . It primarily targets the p38 MAP Kinase and Sodium Glucose Co-transporter 2 (SGLT2) . The p38 MAP Kinase plays a crucial role in cellular responses to stress and inflammation, while SGLT2 is responsible for glucose reabsorption in the kidney .
Mode of Action
This compound interacts with its targets in a specific manner. It follows the Activin-A mediated MEPK-TKK pathway involving the role of p38 MAPK via activating Neurogenin-3 (Ngn-3) and Smad Proteins cascade . This interaction leads to the differentiation of pancreatic progenitors into islet cells .
Biochemical Pathways
This compound affects the MAP Kinase (MEPK-TKK) pathway, which involves Ngn-3 and Smad transcriptional regulation . This pathway is crucial for the differentiation of pancreatic progenitors into islet cells .
Pharmacokinetics
A good drug candidate is decided based on adme properties
Result of Action
This compound’s action results in the generation of new beta cell mass more effectively . It promotes the differentiation of pancreatic progenitors into islet cells, thereby restoring lost beta cell mass and function . In diabetic mice, this compound treatment demonstrated a remarkable improvement in overall glucose homeostasis .
Action Environment
It’s known that this compound is a bioactive compound that shows a promising glucose-lowering effect
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Swertisin can be synthesized through a series of chemical reactions. One method involves adding acidic water solution and biological enzyme to coarse swertia franchetiana powder, followed by enzymolysis for 10-30 hours. The mixture is then refluxed and extracted using a 60%-70% methanol solution. The concentrated solution is filtered through a macroporous absorption resin column, eluted with water and ethanol solution, and then crystallized to obtain this compound .
Industrial Production Methods: The industrial production of this compound involves similar steps but on a larger scale. The process includes enzymatic hydrolysis, extraction, filtration, and crystallization. High-speed counter-current chromatography is used for the final purification to ensure high product purity .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Swertisin durchläuft verschiedene chemische Reaktionen, darunter Oxidation, Reduktion und Substitution. Es ist bekannt, dass es durch Rotation um die C-glykosidische Bindung Rotamere bildet .
Häufige Reagenzien und Bedingungen: Häufige Reagenzien, die in den Reaktionen mit this compound verwendet werden, sind Methanol, Ethanol und saure Lösungen. Die Bedingungen beinhalten oft Rückfluss, enzymatische Hydrolyse und Chromatographie .
Hauptprodukte, die gebildet werden: Zu den Hauptprodukten, die aus den Reaktionen von this compound gebildet werden, gehören seine oxidierten und reduzierten Formen sowie verschiedene glykosylierte Derivate .
Vergleich Mit ähnlichen Verbindungen
Swertisin wird oft mit anderen Flavonoiden verglichen, wie z. B. Spinosin und Embinoidin:
Spinosin: Ähnlich wie this compound ist Spinosin ein glykosyliertes Flavonoid mit angstlösenden und hypnotischen Wirkungen.
Das einzigartige Glykosylierungsmuster von this compound und seine Fähigkeit, mehrere biologische Pfade zu modulieren, machen es zu einer Verbindung von großem Interesse in verschiedenen Forschungsbereichen.
Eigenschaften
IUPAC Name |
5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-6-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22O10/c1-30-13-7-14-16(11(25)6-12(31-14)9-2-4-10(24)5-3-9)19(27)17(13)22-21(29)20(28)18(26)15(8-23)32-22/h2-7,15,18,20-24,26-29H,8H2,1H3/t15-,18-,20+,21-,22+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABRULANJVVJLFI-DGHBBABESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C2C(=C1)OC(=CC2=O)C3=CC=C(C=C3)O)O)C4C(C(C(C(O4)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=C2C(=C1)OC(=CC2=O)C3=CC=C(C=C3)O)O)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70990181 | |
| Record name | 1,5-Anhydro-1-[5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-4-oxo-4H-1-benzopyran-6-yl]hexitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70990181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
446.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6991-10-2 | |
| Record name | Swertisin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6991-10-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Swertisin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006991102 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,5-Anhydro-1-[5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-4-oxo-4H-1-benzopyran-6-yl]hexitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70990181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the known pharmacological effects of swertisin?
A1: this compound exhibits a range of pharmacological effects including anti-diabetic [, , , ], anti-inflammatory [, , ], antioxidant [, , , ], hepatoprotective [], neuroprotective [, , ], and analgesic properties [, ].
Q2: How does this compound exert its antidiabetic effects?
A2: this compound promotes islet neogenesis from pancreatic stem/progenitor cells through the p38 MAP Kinase-SMAD pathway []. It also exhibits α-glucosidase inhibitory activity [, ].
Q3: What is known about this compound's mechanism in mitigating cognitive impairment?
A3: this compound has been shown to ameliorate pre-pulse inhibition deficits and cognitive impairments induced by MK-801 in mice, potentially through modulation of the Akt-GSK-3β signaling pathway in the prefrontal cortex [].
Q4: How does this compound interact with the GABAergic system?
A4: Research suggests that this compound may enhance the expression of γ-aminobutyric acid (GABA) receptor subunits (GABAAα1, GABAAα5, and GABAAβ1) mRNAs in rat hippocampal neurons, which could contribute to its sedative effects [].
Q5: Does this compound offer protection against oxidative stress?
A5: Yes, this compound demonstrates significant antioxidant activity. In Caenorhabditis elegans, it enhances the activity of antioxidant enzymes like GST-4, SOD-3, and GSH-PX, while reducing reactive oxygen species and malondialdehyde accumulation, thereby protecting against oxidative stress [].
Q6: What is the molecular formula and weight of this compound?
A6: The molecular formula of this compound is C22H22O10, and its molecular weight is 446.4 g/mol [].
Q7: What spectroscopic techniques are typically used to characterize this compound?
A7: this compound is commonly characterized using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). These techniques provide detailed information about its structure and fragmentation pattern [, , , , , ].
Q8: What analytical methods are employed for the quantification of this compound?
A8: High-Performance Liquid Chromatography (HPLC) coupled with various detection methods, such as Diode Array Detection (DAD) [] and Mass Spectrometry (MS) [], is widely used for this compound quantification. High-Performance Thin Layer Chromatography (HPTLC) provides a rapid and cost-effective alternative for quantifying this compound in plant materials [, ].
Q9: How is the quality of this compound ensured during its production?
A9: Quality control measures for this compound involve using validated analytical methods (HPLC, HPTLC) to ensure its purity, quantify its content in plant extracts, and ensure batch-to-batch consistency [, ].
Q10: Are there any specific challenges in isolating and purifying this compound?
A10: Isolating and purifying this compound can be challenging due to the presence of structurally similar compounds in plant extracts. Techniques like High-Speed Counter-Current Chromatography (HSCCC) have proven effective in overcoming these challenges [].
Q11: What is the role of chromatographic techniques in this compound research?
A11: Chromatographic techniques are essential for isolating, purifying, and analyzing this compound. They enable the separation of this compound from complex plant matrices and the identification and quantification of its metabolites [, , ].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


